Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide
Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of predicted and publicly available data for 6-(Difluoromethyl)pyridin-3-ol. Specific experimental data for this compound is limited. The experimental protocols described are general methods and may require optimization for this specific substance.
Introduction
6-(Difluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides an overview of the known and predicted physicochemical properties of 6-(Difluoromethyl)pyridin-3-ol, along with general experimental protocols for their determination.
Physicochemical Properties
Quantitative data for 6-(Difluoromethyl)pyridin-3-ol is sparse in publicly accessible databases. The following table summarizes available predicted values.
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₅F₂NO | PubChem | - |
| Molecular Weight | 145.11 g/mol | PubChem | - |
| XlogP | 1.2 | PubChem | Predicted |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| pKa | Data not available | - | The pyridinol moiety suggests both acidic and basic character. |
| Aqueous Solubility | Data not available | - | - |
Experimental Protocols
Detailed experimental protocols for 6-(Difluoromethyl)pyridin-3-ol are not available. The following are general, standard procedures for determining key physicochemical properties of organic compounds.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[1][2]
-
The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.[1] A narrow melting range typically indicates a pure compound.
Determination of Boiling Point
For liquid compounds, the boiling point is a characteristic physical property.
Apparatus:
-
Thiele tube or other suitable heating bath
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[3][4][5]
-
The test tube is attached to a thermometer and heated in a Thiele tube.[4]
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[3][4]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. For a pyridinol, both acidic and basic pKa values may be determined.
Method: Potentiometric Titration
-
A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) of known concentration is prepared.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[6][7]
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]
Method: UV-Vis Spectroscopy
-
The UV-Vis spectrum of the compound is recorded in a series of buffers with different known pH values.
-
The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is monitored.
-
A plot of absorbance versus pH will yield a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.[8]
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method.[9]
Procedure (Shake-Flask Method):
-
A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water), which have been pre-saturated with each other.[10]
-
The solution is added to a flask containing the other solvent.
-
The flask is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[11]
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[11]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]
-
LogP is the logarithm of this ratio.[12]
Determination of Aqueous Solubility
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.[13]
Safety and Handling
Visualization
Experimental Workflow for logP Determination
The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination by the shake-flask method.
References
- 1. byjus.com [byjus.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. byjus.com [byjus.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
